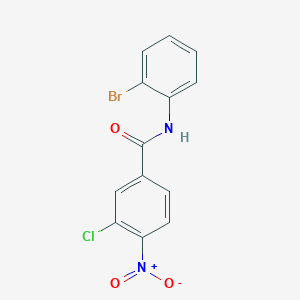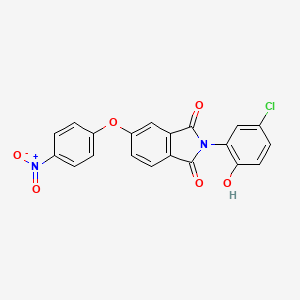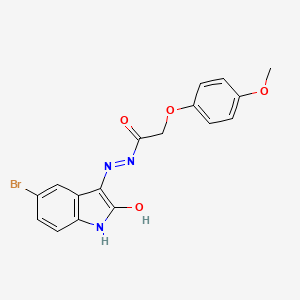
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide, also known as BPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPN is a member of the benzamide family and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-3-chloro-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has been shown to induce apoptosis by activating caspases, which are enzymes that cleave proteins involved in cell survival. N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate inflammatory pathways. However, N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has limitations such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-(2-bromophenyl)-3-chloro-4-nitrobenzamide could focus on its potential use as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of N-(2-bromophenyl)-3-chloro-4-nitrobenzamide and its potential interactions with other drugs. Additionally, research could focus on developing more effective methods for administering N-(2-bromophenyl)-3-chloro-4-nitrobenzamide in vivo.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-3-chloro-4-nitrobenzamide involves a series of chemical reactions that require specific reagents and conditions. One method involves the reaction of 2-bromobenzoyl chloride with 3-chloro-4-nitroaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-12(17(19)20)10(15)7-8/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYXMLXTLYDFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-3-chloro-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)


![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(3-chlorophenyl)butanamide](/img/structure/B6080738.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)